molecular formula C10H12ClN B11730136 1-(2-Chlorophenyl)cyclobutanamine

1-(2-Chlorophenyl)cyclobutanamine

Cat. No.: B11730136
M. Wt: 181.66 g/mol
InChI Key: BUQNXOFUXDRKGQ-UHFFFAOYSA-N
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Description

Overview of Cyclobutanamine Scaffold in Chemical Research

The cyclobutane (B1203170) ring, a four-membered carbocycle, is a fascinating structural motif in organic chemistry. calstate.edunih.gov Its inherent ring strain and unique puckered conformation distinguish it from more common five- and six-membered rings, providing a rigid and defined three-dimensional geometry. nih.govluc.edu This structural rigidity can be advantageous in the design of molecules intended to interact with specific biological targets. nih.gov The incorporation of an amine group to form the cyclobutanamine scaffold further enhances its utility, introducing a key functional group for chemical modifications and interactions. calstate.edu

In chemical research, the cyclobutanamine scaffold serves as a versatile building block for the synthesis of more complex molecules. researchgate.netresearchgate.net The strained nature of the four-membered ring can be harnessed to drive various chemical transformations, including ring-expansions and rearrangements, opening pathways to diverse molecular architectures. researchgate.netresearchgate.net The synthesis of substituted cyclobutanamine derivatives has been an active area of investigation, with various methods developed to introduce a wide range of functional groups onto the cyclobutane core. luc.edu

Importance of Aryl-Substituted Aminocyclobutanes in Medicinal Chemistry

The introduction of an aryl substituent to the aminocyclobutane scaffold, creating aryl-substituted aminocyclobutanes, significantly broadens its potential in medicinal chemistry. The aryl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition at biological targets. The specific substitution pattern on the aryl ring, as seen in 1-(2-Chlorophenyl)cyclobutanamine with its ortho-chloro substitution, can fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.

The rigid cyclobutane core acts as a scaffold to present the aryl and amine functionalities in a well-defined spatial orientation. This can lead to improved potency and reduced off-target effects compared to more flexible acyclic or larger ring systems. The development of small molecule drugs has increasingly focused on such constrained scaffolds to achieve better target engagement and pharmacokinetic properties. calstate.edu

Research Landscape and Potential Applications of this compound

The research landscape surrounding this compound is primarily situated within the broader context of exploring the chemical space of aryl-substituted cyclobutanamines. While specific, publicly available research focusing solely on this compound is limited, its structure suggests several potential avenues of investigation.

One significant area of interest is its role as a key intermediate in the synthesis of more complex molecules. The primary amine group is a versatile handle for a variety of chemical transformations, allowing for the construction of amides, sulfonamides, and other derivatives. These modifications can be used to explore structure-activity relationships (SAR) in the context of drug discovery programs.

Furthermore, given the prevalence of the arylcyclobutanamine motif in compounds targeting the central nervous system, research into the potential neurological applications of this compound and its analogs is a logical direction. The specific 2-chlorophenyl substitution pattern is a common feature in many biologically active compounds, and its influence on the properties of the cyclobutanamine scaffold warrants further investigation. The synthesis and evaluation of a library of compounds based on the this compound core could lead to the discovery of novel chemical probes or therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

1-(2-chlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5H,3,6-7,12H2

InChI Key

BUQNXOFUXDRKGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Cl)N

Origin of Product

United States

Synthetic Methodologies for 1 2 Chlorophenyl Cyclobutanamine and Its Analogues

Strategies for the Construction of the Cyclobutanamine Core

The creation of the fundamental cyclobutanamine structure can be dissected into two primary phases: the assembly of the four-membered carbocyclic ring and the installation of the amino group.

Cyclization Reactions for Cyclobutane (B1203170) Ring Formation

The inherent ring strain of cyclobutanes, approximately 26–27 kcal mol⁻¹, presents a significant energetic barrier to their synthesis. nih.gov Despite this, several cyclization reactions have been developed to efficiently construct this valuable motif.

The [2+2] photocycloaddition is a prominent and widely utilized photochemical reaction for synthesizing cyclobutane rings. acs.orgacs.org This method involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring. Both direct photoexcitation and photosensitization techniques can be employed. nih.gov While conceptually straightforward, these reactions often face significant selectivity challenges, including regioselectivity and stereoselectivity. acs.org

For instance, the dimerization of certain N-acetyl azetines via irradiation results in the exclusive formation of head-to-head products, but separating the resulting cis-syn-cis and cis-anti-cis diastereoisomers can be difficult. acs.org The use of catalysts, such as copper(I) in intramolecular reactions, can enhance selectivity but may be limited by the length of the tether connecting the reacting olefins. acs.org Recent advancements have seen the rise of organophotocatalysis, utilizing organic cyanoarene photocatalysts to mediate the [2+2] cycloaddition of even electron-deficient styrenes, which have historically been challenging substrates. nih.gov This visible-light-mediated approach allows for both homodimerizations and intramolecular reactions to form fused bicyclic systems in good yields. nih.gov

Catalyst/ConditionSubstrate TypeOutcomeSelectivity Note
Direct IrradiationN-acetyl azetineHead-to-head dimersDifficult to separate diastereomers acs.org
Copper(I)Dienes with 3-atom tetherBicyclo[4.2.0]octane derivativesTether length is critical for success acs.org
4CzIPN (organocatalyst)Electron-deficient styrenesSubstituted cyclobutanesHigh yields for previously difficult substrates nih.gov
PhotosensitizationDioxaborole and various alkenesCyclobutyl diols or 1,4-dicarbonylsOvercomes challenges with acyclic substrates nih.gov

This table summarizes the outcomes and selectivity challenges of various [2+2] photocycloaddition reactions.

Donor-acceptor (D-A) cyclopropanes, characterized by vicinal electron-donating and electron-withdrawing groups, serve as versatile precursors for the synthesis of cyclobutanes and other cyclic systems. nih.gov The inherent strain of the three-membered ring, coupled with the electronic nature of the substituents, facilitates ring-opening under mild conditions, often initiated by a Lewis acid, to form a 1,3-dipole. nih.gov This reactive intermediate can then undergo various transformations, including cycloadditions.

While much research has focused on the reactions of D-A cyclopropanes, analogous D-A cyclobutanes also exhibit unique reactivity. scholaris.ca For instance, they can undergo ring expansion reactions to form δ-lactones or ring-opening and nucleophilic addition to yield substituted products. scholaris.ca The transformation of D-A cyclopropanes can also lead to the formation of cyclobutane intermediates, which then undergo further reactions. nih.gov For example, an aryne insertion into a transient D-A cyclobutane has been reported. nih.gov These transformations highlight the utility of strained ring systems as synthons for more complex molecular architectures.

Starting MaterialReagent/ConditionProduct TypeKey Feature
Donor-Acceptor Cyclopropane (B1198618)Lewis Acid1,3-dipole intermediateVersatile for further reactions nih.gov
Donor-Acceptor CyclobutaneBrønsted Acidδ-LactoneRing expansion reaction scholaris.ca
Donor-Acceptor CyclobutaneNucleophileRing-opened substituted productMild reaction conditions scholaris.ca

This table outlines the transformations of donor-acceptor cyclopropanes and cyclobutanes leading to various cyclic and acyclic products.

Amination Approaches to Cyclobutanamine Synthesis

Once the cyclobutane core is established, the introduction of the amine group is the next critical step. Rearrangement reactions of carboxylic acid derivatives are common and effective methods for this transformation.

The Schmidt reaction provides a direct, one-step method for converting carboxylic acids to amines. orgsyn.orgwikipedia.org This reaction involves treating the carboxylic acid with hydrazoic acid in the presence of a strong acid, such as sulfuric acid. orgsyn.orgwikipedia.org The reaction proceeds through the formation of an acylium ion, which then reacts with hydrazoic acid to form a protonated azido (B1232118) ketone. wikipedia.orgbyjus.com A subsequent rearrangement with the expulsion of nitrogen gas leads to a protonated isocyanate, which is then hydrolyzed to the corresponding amine. wikipedia.org

The conversion of cyclobutanecarboxylic acid to cyclobutylamine (B51885) via the Schmidt reaction is a well-established and high-yielding procedure. orgsyn.orgslideshare.net This method is often preferred over multi-step sequences like the Hofmann rearrangement because it begins directly from the carboxylic acid. orgsyn.org

Starting MaterialReagentsKey IntermediateProductYield
Cyclobutanecarboxylic AcidHydrazoic Acid, Sulfuric AcidProtonated IsocyanateCyclobutylamineHigh orgsyn.org
3,5-Dinitrobenzoic AcidHydrazoic Acid, Sulfuric AcidProtonated Isocyanate3,5-Dinitroaniline-

This table illustrates the application of the Schmidt rearrangement for the synthesis of amines from carboxylic acids.

The Hofmann rearrangement is another classical method for the synthesis of primary amines, starting from a primary carboxamide. masterorganicchemistry.comyoutube.com The reaction typically involves treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. masterorganicchemistry.com This process converts the amide into an intermediate isocyanate, which is not isolated but is subsequently hydrolyzed to the primary amine, with the loss of the carbonyl carbon as carbon dioxide. masterorganicchemistry.com A key distinction of the Hofmann rearrangement is that the resulting amine has one fewer carbon atom than the starting amide. youtube.com

Starting AmideReagentsKey IntermediateProductNote
CyclobutanecarboxamideBr₂, NaOH(aq)IsocyanateCyclobutylamineProduct has one less carbon youtube.com
Primary CarboxamidesN-Bromoacetamide, LiOHIsocyanateMethyl/Benzyl CarbamatesHigh yields, can minimize side reactions organic-chemistry.org
α-OxoamidesTBAI (electrochemical)α-OxoisocyanateN-CarbamoylacetamidesNovel electrochemical approach rsc.org

This table provides an overview of the Hofmann rearrangement and its variations for the synthesis of amines and their derivatives from amides.

Reductive Amination of Cyclic Ketones

Reductive amination stands as a widely utilized and adaptable method for the synthesis of amines. youtube.com This two-part process begins with the nucleophilic addition of an amine to a carbonyl group, such as that in cyclobutanone (B123998), to form an imine intermediate. youtube.comlibretexts.org The subsequent step involves the reduction of this imine to the corresponding amine. youtube.com A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is mild enough to not reduce the initial ketone but is effective in reducing the intermediate iminium ion. youtube.comlibretexts.org This method's flexibility allows for the synthesis of primary, secondary, and tertiary amines depending on the starting materials. youtube.com For instance, reacting cyclobutanone with ammonia, followed by reduction, would yield the parent cyclobutylamine.

A specific example involves the reaction of 1-[1-(4-chlorophenyl)cyclobutyl]-2-methylthioethan-1-one with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol. prepchem.com This mixture is left to react over an extended period, followed by workup and purification to yield 1-[1-(4-chlorophenyl)cyclobutyl]-2-methylthioethylamine. prepchem.com

Intramolecular Nucleophilic Substitution Reactions

Intramolecular nucleophilic substitution offers a powerful strategy for the formation of cyclic compounds, including cyclobutanamines. youtube.comlibretexts.org This type of reaction involves a single molecule containing both a nucleophile and a leaving group. youtube.comlibretexts.org The inherent proximity of the reacting groups often leads to faster reaction rates compared to their intermolecular counterparts. youtube.com The formation of five- and six-membered rings is particularly favored due to their thermodynamic stability. libretexts.orgyoutube.com

The mechanism can proceed through either an SN1 or SN2 pathway. In an SN1-type reaction, the leaving group departs to form a carbocation, which is then attacked by the internal nucleophile. youtube.comlibretexts.org In an SN2-type reaction, the nucleophile directly attacks the electrophilic carbon, displacing the leaving group in a single concerted step. youtube.com The success of these reactions is dependent on the generation of a good nucleophile, often through deprotonation with a base, and the presence of a good leaving group. youtube.com

Continuous Photochemical Reactions for Cyclobutylamine Compounds

Continuous flow chemistry, particularly utilizing photochemical methods, has emerged as a modern and efficient approach for synthesizing cyclobutane derivatives. researchgate.netrsc.org These methods offer advantages in terms of safety, scalability, and reaction efficiency. researchgate.net Photochemical [2+2] cycloadditions are a key reaction type for forming cyclobutane rings, traditionally using low-wavelength UV radiation. researchgate.net Modern setups often employ high-power LED technology, which can be more energy-efficient and allow for better reaction control. researchgate.net

Continuous flow reactors can overcome the limitations of batch reactions, such as poor light penetration, leading to higher molecular weight polymers and narrower dispersity in polymerization reactions. nih.gov This technology has been successfully applied to the synthesis of cyclobutenes, which can then be hydrogenated to yield highly substituted cyclobutanes, valuable building blocks in medicinal chemistry. researchgate.net While direct synthesis of cyclobutylamines via this method is less commonly documented, the formation of the core cyclobutane ring is a critical and well-established application of this technology. researchgate.netnih.gov

Challenges in Cyclobutanamine Synthesis: Ring Strain and Stability

The synthesis of cyclobutanamines is inherently challenging due to the significant ring strain of the four-membered ring. libretexts.orgwikipedia.org This strain arises from a combination of angle strain, where the C-C-C bond angles deviate from the ideal 109.5°, and torsional strain from eclipsing interactions between hydrogen atoms on adjacent carbons. libretexts.orgmasterorganicchemistry.com For cyclobutane, the internal bond angles are approximately 88° in its slightly folded conformation, which helps to alleviate some torsional strain. wikipedia.orgpressbooks.pub

This high ring strain makes cyclobutanes less stable and more reactive than their five- and six-membered counterparts like cyclopentane (B165970) and cyclohexane. masterorganicchemistry.comfiveable.me The relief of this strain can be a driving force for certain reactions. masterorganicchemistry.com The inherent instability and potential for ring-opening reactions must be carefully considered when designing synthetic routes to cyclobutanamine derivatives. pressbooks.puborgsyn.org

Incorporation of the 2-Chlorophenyl Moiety

The introduction of the 2-chlorophenyl group onto the cyclobutane ring is a crucial step in the synthesis of 1-(2-chlorophenyl)cyclobutanamine. This is typically achieved through coupling reactions or by using precursors that already contain the desired substituted aryl group.

Coupling Reactions for Aryl Group Introduction

Grignard Reactions

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds. mnstate.edumasterorganicchemistry.com It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone. mnstate.edu To synthesize a 1-arylcyclobutanamine precursor, one could react a cyclobutanone derivative with a 2-chlorophenylmagnesium halide. calstate.edu The Grignard reagent is typically formed by reacting an aryl halide, like 2-chlorobromobenzene, with magnesium metal in an anhydrous ether solvent. wikipedia.org The resulting arylmagnesium halide then acts as a nucleophile, attacking the carbonyl carbon of the ketone.

Suzuki Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly between sp2-hybridized carbons. wikipedia.orgnumberanalytics.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org To introduce a 2-chlorophenyl group, one could couple 2-chlorophenylboronic acid with a cyclobutane derivative bearing a suitable leaving group (e.g., a halide or triflate) in the presence of a palladium catalyst and a base. numberanalytics.comlibretexts.org The reaction is known for its high tolerance of functional groups and its ability to be run in aqueous or biphasic conditions. harvard.edu

Table 1: Comparison of Coupling Reactions for Aryl Group Introduction

ReactionKey ReagentsCatalystGeneral Application
Grignard ReactionOrganomagnesium Halide (R-MgX), Ketone/AldehydeNone (stoichiometric)Addition of an aryl or alkyl group to a carbonyl. mnstate.edumasterorganicchemistry.com
Suzuki CouplingOrganoboron Compound (e.g., R-B(OH)2), Organohalide (R'-X)Palladium ComplexCross-coupling of two aryl or vinyl groups. wikipedia.orglibretexts.org

Precursors and Building Blocks for Chlorophenyl Substitution

The synthesis of this compound can also commence from building blocks that already contain the 2-chlorophenyl moiety. A common precursor is 2-chloroacetophenone (B165298) or a related ketone. tdcommons.org For example, 1-(2-chlorophenyl)ethanone can be brominated to form 2-bromo-1-(2-chlorophenyl)ethanone. tdcommons.org This alpha-haloketone can then serve as an electrophile in subsequent reactions to build the cyclobutane ring.

Another approach involves the use of 2-chlorobenzonitrile. This can be reacted with a cyclopentyl magnesium bromide Grignard reagent, followed by hydrolysis, to form 2-chlorophenyl cyclopentyl ketone. While this example uses a cyclopentyl group, a similar strategy could be envisioned with a cyclobutyl Grignard reagent. Other precursors include indane derivatives, which possess a fused aromatic and five-membered ring system, and can be chemically modified. mdpi.com

Table 2: Key Precursors for 2-Chlorophenyl Group Incorporation

PrecursorPotential Synthetic UseReference
2-ChlorobenzonitrileReacts with Grignard reagents to form ketones.
1-(2-Chlorophenyl)ethanoneCan be halogenated and used as an electrophile. tdcommons.org
2-ChlorobromobenzeneUsed to form 2-chlorophenylmagnesium bromide for Grignard reactions.

Derivatization Strategies for this compound

The derivatization of this compound is a key step in the generation of diverse chemical entities. These strategies can be broadly categorized based on the part of the molecule being modified: the amine group, the phenyl ring, or the entire scaffold for the creation of compound libraries.

The primary amine group of this compound is a versatile handle for a wide range of chemical transformations. One of the most significant derivatizations is the formation of carbamates, which are key structural motifs in many therapeutic agents. nih.gov Carbamates are known for their chemical stability and their ability to act as peptide bond surrogates, which can improve a molecule's ability to permeate cell membranes. nih.gov

The synthesis of carbamates from a primary amine like this compound can be achieved through several established methods. A common approach involves the reaction of the amine with a chloroformate in the presence of a base. wikipedia.org Another widely used method is the reaction with dialkyl carbonates. researchgate.net More contemporary and environmentally friendly methods utilize carbon dioxide (CO₂) as a C1 building block. For instance, a three-component coupling of an amine, CO₂, and a halide can efficiently produce carbamates. organic-chemistry.org The reaction of amines with CO₂ can form a carbamic acid intermediate, which can then be trapped to form the desired carbamate (B1207046). organic-chemistry.org

The table below summarizes various reagents that can be employed for the synthesis of carbamate derivatives from a primary amine.

Reagent ClassSpecific ExampleReaction Description
ChloroformatesPhenyl chloroformateReacts with the amine in a basic solution to form the corresponding phenyl carbamate. nih.gov
DicarbonatesDi-tert-butyl dicarbonate (B1257347) (Boc₂O)A common reagent for the introduction of the Boc protecting group, forming a tert-butyl carbamate.
CarbonatesDimethyl carbonate (DMC)Can be used for methoxycarbonylation of amines. researchgate.net
IsocyanatesGenerated in-situ via Curtius rearrangementAn acyl azide, formed from a carboxylic acid, rearranges to an isocyanate, which is then trapped by an alcohol to yield a carbamate. wikipedia.org
CO₂-based methodsCO₂ with an alkyl halideA three-component coupling reaction, often catalyzed by a base like cesium carbonate. organic-chemistry.orgacs.org

These methods provide a robust toolkit for modifying the amine functionality of this compound, thereby enabling the fine-tuning of its biological and physical properties.

The 2-chlorophenyl group of the molecule offers another site for structural diversification. The presence of the chlorine atom is significant, as halogenated compounds are prevalent in pharmaceuticals. nih.gov Modifications to this aromatic ring can influence the molecule's interaction with biological targets. youtube.com

A primary strategy for modifying the phenyl ring is through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, the chlorine atom can be replaced with other functional groups via reactions like the Suzuki, Stille, or Buchwald-Hartwig amination reactions. The Suzuki coupling, which couples an aryl halide with a boronic acid, is a versatile method for introducing new aryl or alkyl groups. acs.org

The table below outlines potential cross-coupling reactions for modifying the 2-chlorophenyl group.

Reaction NameCoupling PartnersResulting Modification
Suzuki CouplingAryl or alkyl boronic acid/esterReplacement of chlorine with an aryl or alkyl group.
Stille CouplingOrganostannaneFormation of a new carbon-carbon bond.
Buchwald-Hartwig AminationAmineReplacement of chlorine with a new amino group. nih.gov
Sonogashira CouplingTerminal alkyneIntroduction of an alkyne functionality.
Hiyama CouplingOrganosilaneFormation of a new carbon-carbon bond with an organosilicon reagent. nih.gov

These modifications can significantly alter the electronic and steric properties of the aromatic ring, which can be critical for optimizing the molecule's biological activity. For example, in the development of certain antidepressant agents, modifications on a chlorophenylpiperazinyl moiety were explored to understand their effect on receptor affinity. globalresearchonline.netnih.gov

The this compound scaffold is an attractive starting point for the creation of compound libraries for high-throughput screening in drug discovery. The cyclobutane ring itself is an underrepresented three-dimensional (3D) scaffold in medicinal chemistry, offering advantages in terms of physicochemical properties and metabolic stability compared to more common ring systems. nih.gov The development of synthetic strategies to produce a diverse set of analogues from a common core is a key aspect of modern drug discovery. nih.govscispace.comnih.govyork.ac.uk

A library can be generated by combining the derivatization strategies for the amine group and the phenyl ring. For example, a set of different functional groups can be introduced onto the amine, and for each of these, a variety of modifications can be made to the phenyl ring. This combinatorial approach can rapidly generate a large number of distinct compounds. The synthesis of such libraries can be facilitated by solid-phase synthesis techniques, where the scaffold is attached to a resin, and various building blocks are added in a stepwise manner. nih.gov

The design of a cyclobutane-based fragment library often begins with a key intermediate that allows for the introduction of diverse functional groups and growth vectors. nih.govnih.govyork.ac.uk For instance, a synthetic route might proceed through a key cyclobutanone intermediate, which can then be converted to amines, amides, and other functionalities. nih.gov

Stereochemical Control and Diastereoselectivity in Synthesis

The synthesis of cyclobutane derivatives presents unique stereochemical challenges. nih.gov The this compound molecule has a stereocenter at the carbon atom connecting the phenyl ring, the cyclobutane ring, and the amine group. Furthermore, substituents on the cyclobutane ring can lead to the formation of diastereomers. Controlling the stereochemistry during synthesis is crucial, as different stereoisomers of a molecule can have vastly different biological activities.

Several strategies have been developed for the stereocontrolled synthesis of substituted cyclobutanes. One emerging and powerful method is the ring-opening of bicyclo[1.1.0]butanes (BCBs). nih.govrsc.orgchemrxiv.org This approach can provide highly functionalized cyclobutanes with good diastereoselectivity. nih.govnih.govresearchgate.net For example, a silver-catalyzed polar strain-release ring-opening of BCBs with hydroxyarenes has been shown to produce 1,1,3-trisubstituted cyclobutanes with high diastereomeric ratios. rsc.orgchemrxiv.org

Another approach to stereoselective cyclobutane synthesis is the ring contraction of readily available pyrrolidines. nih.govnih.govacs.org This method, which can proceed through a radical pathway, allows for the stereospecific synthesis of multisubstituted cyclobutanes. nih.govacs.org Additionally, photochemical methods like the Norrish-Yang photocyclization can be used to create cyclobutanols with excellent diastereoselectivity. eurekaselect.com

The table below highlights some advanced methods for achieving stereochemical control in the synthesis of cyclobutane derivatives.

Synthetic MethodKey FeaturesStereochemical Outcome
Ring-opening of Bicyclo[1.1.0]butanesUtilizes strained bicyclic compounds as precursors.Can achieve high diastereoselectivity in the formation of 1,3-disubstituted cyclobutanes. nih.govrsc.org
Ring Contraction of PyrrolidinesConverts a five-membered ring into a four-membered ring.Can be highly stereospecific, preserving the stereochemistry of the starting material. nih.govnih.gov
Norrish-Yang PhotocyclizationA photochemical reaction involving a 1,5-hydrogen transfer followed by cyclization.Can produce cyclobutanols with high diastereoselectivity. eurekaselect.com
Asymmetric CatalysisEmploys chiral catalysts to favor the formation of one enantiomer over the other.Can be used in various cyclobutane-forming reactions to achieve enantiocontrol.

The ability to synthesize specific stereoisomers of this compound and its analogues is essential for a thorough investigation of their biological properties and for the development of potentially therapeutic compounds.

Advanced Spectroscopic and Structural Elucidation of 1 2 Chlorophenyl Cyclobutanamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 1-(2-Chlorophenyl)cyclobutanamine reveals distinct signals corresponding to the aromatic, cyclobutane (B1203170), and amine protons. The interpretation of the spectrum relies on chemical shifts (δ), signal multiplicity (splitting pattern), and integration values.

The aromatic region is expected to show complex multiplets between δ 7.0 and 7.5 ppm, characteristic of a 1,2-disubstituted benzene (B151609) ring. The protons on the 2-chlorophenyl group are chemically non-equivalent and exhibit coupling to each other.

The protons on the cyclobutane ring are subject to deshielding effects from the adjacent phenyl group and the electronegative amine group. Based on data for cyclobutylamine (B51885), where protons resonate between δ 1.5 and 3.4 ppm, the signals for the target molecule are predicted within a similar range but with specific shifts influenced by the aromatic substituent. chemicalbook.com The methine proton (CH-N) alpha to the nitrogen atom is expected to be the most downfield of the aliphatic signals. The presence of the chlorine atom on the phenyl ring can influence the magnetic environment of the cyclobutane protons through space. docbrown.info The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic C-H7.0 - 7.5Multiplet (m)
Cyclobutane CH -Ar3.5 - 3.9Multiplet (m)
Cyclobutane -CH ₂-1.6 - 2.5Multiplet (m)
Amine -NH1.0 - 3.0Broad Singlet (br s)

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The aromatic carbons of the 2-chlorophenyl group typically resonate between δ 125 and 150 ppm. libretexts.org The carbon atom bonded to the chlorine (C-Cl) is expected to be found around δ 130-135 ppm, while the carbon attached to the cyclobutyl group (C-Ar) would appear in a similar region. Data from related structures like 2-(o-Chlorophenyl)acetamide supports the chemical shift assignments for the aromatic carbons. spectrabase.com

The carbons of the cyclobutane ring will appear in the aliphatic region of the spectrum. The carbon atom attached to both the nitrogen and the phenyl ring (C-N/Ar) will be the most downfield, likely in the δ 50-65 ppm range. libretexts.org The other two methylene (B1212753) (-CH₂-) carbons of the cyclobutane ring are expected at higher fields, typically between δ 15 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C -Cl130 - 135
Aromatic C -C(cyclobutyl)140 - 145
Aromatic C-H125 - 130
Cyclobutane C -N/Ar55 - 65
Cyclobutane -C H₂-15 - 40

Note: Predicted values are based on analogous structures and general NMR principles. libretexts.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rjpbcs.com This technique is well-suited for the analysis of this compound, allowing for its separation from impurities and subsequent determination of its molecular weight. europeanpharmaceuticalreview.com Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the molecule is expected to be detected as its protonated molecular ion, [M+H]⁺. nih.gov Given the molecular formula C₁₀H₁₂ClN, the expected m/z for this ion would be approximately 182.08.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another combined chromatographic and spectrometric technique, suitable for volatile and thermally stable compounds. nih.gov The analysis of this compound by GC-MS may require derivatization of the primary amine to enhance volatility and improve peak shape. kobv.de Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern that can be used for structural confirmation. nih.gov Expected fragmentation pathways would include cleavage of the cyclobutane ring and loss of the chlorophenyl moiety.

Table 3: Potential Key Fragments in GC-MS (EI) of this compound

Fragment Ion Proposed Structure Significance
[M-C₂H₄]⁺Loss of ethene from cyclobutaneCharacteristic ring fragmentation
[C₆H₄Cl]⁺Chlorophenyl cationIndicates the substituted aromatic ring
[C₄H₈N]⁺Cyclobutylamine fragmentCleavage of the C-C bond to the ring

Note: Fragmentation is predictive and based on common EI fragmentation rules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental composition. europeanpharmaceuticalreview.com For this compound, HRMS is critical for confirming its molecular formula and distinguishing it from other potential isomers. nih.gov The technique can be coupled with either LC or GC. kobv.de By measuring the exact mass of the protonated molecular ion [M+H]⁺, the elemental formula can be unequivocally confirmed.

Table 4: HRMS Data for the Protonated Molecular Ion of this compound

Parameter Value
Molecular FormulaC₁₀H₁₂ClN
Ion[M+H]⁺
Theoretical Exact Mass182.07855
Hypothetical Observed Mass182.07821
Mass Difference-0.00034
Accuracy (ppm)-1.9

Note: The observed mass is hypothetical to illustrate the accuracy of HRMS.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. nih.govscirp.org The infrared spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.

Key expected vibrational modes for this compound would include:

N-H Stretching: The primary amine group (-NH2) would show characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹. Often, two bands are observed in this region for primary amines, corresponding to symmetric and asymmetric stretching. For instance, in poly(2-chloroaniline), a band corresponding to the N-H group is observed at 3225 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching from the chlorophenyl ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the cyclobutane ring would be observed at slightly lower wavenumbers, typically in the 2850-2960 cm⁻¹ region.

C=C Stretching: The aromatic ring will display C=C stretching vibrations in the 1450-1600 cm⁻¹ region. In poly(2-chloroaniline), bands at 1567 cm⁻¹ and 1492 cm⁻¹ are assigned to C-C and C=C structures, respectively. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1020-1250 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration for the chlorophenyl group would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

The analysis of fourteen substituted cyclobutanes has shown that there are six rather narrow regions of absorption that can be characteristic of the cyclobutane ring system, although the intensities of these bands can vary significantly. dtic.mil

Table 1: Expected FTIR Absorption Bands for this compound based on Analogous Compounds

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound/DataCitation
N-H Stretch (amine)3300-3500General spectroscopic data
Aromatic C-H Stretch3000-3100General spectroscopic data
Aliphatic C-H Stretch2850-2960General spectroscopic data
Aromatic C=C Stretch1450-1600Poly(2-chloroaniline) researchgate.net
C-N Stretch1020-1250General spectroscopic data
C-Cl Stretch600-800General spectroscopic data

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like this compound, which contains a chiral center at the carbon atom of the cyclobutane ring attached to the phenyl ring and the amine group, X-ray crystallography would be invaluable for elucidating its absolute configuration.

While a crystal structure for this compound is not available in the reviewed literature, the principles of the technique can be understood from studies on other organic molecules. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For related chloro-substituted compounds, X-ray diffraction has been used to establish the molecular geometry and intermolecular interactions, such as hydrogen bonding. These studies are crucial for understanding the supramolecular chemistry of crystalline solids. The determination of the crystal system and space group provides fundamental information about the packing of molecules in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mt.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the 2-chlorophenyl group acts as the primary chromophore.

The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The absorption is due to electronic transitions, typically π → π* and n → π* transitions. For aromatic compounds, the position and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring.

Direct UV-Vis spectral data for this compound is not available. However, data for a closely related compound, o-chloroaniline, is available in the NIST WebBook and can provide an estimate of the expected absorption profile. nist.gov The UV spectrum of o-chloroaniline would show absorptions characteristic of a substituted benzene ring. It is expected that this compound would exhibit similar absorption bands, potentially with slight shifts due to the presence of the cyclobutanamine substituent. The electronic transitions in the 2-chlorophenyl ring are expected to be the dominant feature of the UV-Vis spectrum.

Table 2: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

ChromophoreExpected λmax (nm)Type of TransitionReference CompoundCitation
2-Chlorophenyl~240-290π → π*o-Chloroaniline nist.gov

Computational and Chemoinformatic Studies on 1 2 Chlorophenyl Cyclobutanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental for determining the electronic structure and geometry of a molecule, which in turn dictate its reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Application of DFT to 1-(2-Chlorophenyl)cyclobutanamine would involve calculating the molecule's ground state energy, electron density distribution, and optimized geometry. This analysis would yield key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can elucidate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's chemical reactivity and kinetic stability. Despite the utility of this method, specific DFT studies detailing the molecular geometry and electronic structure of this compound are not available in the surveyed scientific literature.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra could then be compared with experimental data to confirm the molecular structure. However, published studies containing predicted spectroscopic data for this compound are currently unavailable.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. This information is vital for understanding its mechanism of action at a molecular level. Research detailing the molecular docking of this compound into specific protein binding sites has not been identified in the public domain.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. An MD simulation of this compound, both in solution and when bound to a target, would reveal its conformational flexibility and the dynamic nature of its interactions. This analysis helps in understanding how the ligand adapts its shape to fit into a binding pocket and the stability of the resulting complex over time. At present, there are no published MD simulation studies specifically focused on the conformational analysis or binding dynamics of this compound.

Binding Free Energy Calculations (e.g., MM-PBSA)

To quantify the strength of the interaction between a ligand and its target, binding free energy calculations are performed. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are often used to estimate the binding affinity from MD simulation trajectories. Such calculations for the this compound-target complex would provide a theoretical prediction of its binding potency. As with the other computational methods, specific studies reporting the binding free energy calculations for this compound are not found in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Development of 2D and 3D QSAR Models

The development of QSAR models is a foundational step in modern drug discovery, allowing for the prediction of a compound's activity and guiding the synthesis of more potent analogues. For a compound like this compound, both 2D and 3D QSAR models would be instrumental in understanding its structure-activity landscape.

2D-QSAR models correlate biological activity with 2D descriptors calculated from the chemical structure. These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity). For a series of this compound analogues, these models could elucidate key features contributing to their activity.

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding. These methods require the alignment of the molecular structures and calculate steric and electrostatic fields around them. A 3D-QSAR study on aryl-cycloalkylamines, for instance, could reveal that bulky substituents on the aromatic ring or specific electrostatic potentials around the amine group are crucial for activity. mdpi.com Such models have proven successful in predicting the analgesic activity of novel NMDA receptor antagonists. mdpi.com The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their robustness. mdpi.com

A hypothetical 3D-QSAR study on this compound and its derivatives might involve aligning the cyclobutane (B1203170) ring as a common scaffold and analyzing how variations in the chlorophenyl group and substitutions on the amine affect the surrounding molecular fields and, consequently, the biological activity.

Prediction of Biological Activity Profiles

Once robust QSAR models are developed, they can be used to predict the biological activity profiles of new, unsynthesized compounds. This predictive capability is a cornerstone of computational drug design, saving significant time and resources.

For this compound, a validated QSAR model could be used to screen a virtual library of its derivatives. By calculating the relevant 2D or 3D descriptors for these virtual compounds, their biological activity, such as NMDA receptor antagonism, could be predicted. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

Furthermore, QSAR models can be developed to predict various aspects of a compound's behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For instance, an in silico ADMET prediction for novel NMDA receptor antagonists related to this compound could assess their potential to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. mdpi.com

De Novo Molecular Design and Chemical Language Models

De novo molecular design aims to generate novel molecular structures with desired properties from scratch. In recent years, the application of artificial intelligence, particularly chemical language models (CLMs), has revolutionized this field.

While no specific de novo design studies on this compound are publicly available, the principles of this approach are broadly applicable. CLMs, inspired by natural language processing, learn the "grammar" of chemical structures from large datasets of molecules. They can then generate new, chemically valid molecules.

A potential application would involve fine-tuning a pre-trained CLM on a dataset of known NMDA receptor modulators, including aryl-cycloalkylamines. This fine-tuned model could then generate novel structures with a high probability of possessing the desired activity. This approach has been successfully used to design new bioactive compounds from scratch.

Ligand Parametrization in Catalytic Systems

Ligand parametrization is a crucial step in performing accurate molecular dynamics (MD) simulations of ligand-protein or ligand-catalyst interactions. It involves developing a set of force field parameters that accurately describe the potential energy surface of the ligand.

For this compound, if one were to simulate its interaction with a biological target like the NMDA receptor, a specific set of force field parameters would be required. This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed to determine the molecule's optimized geometry, partial atomic charges, and the energy profiles of its rotatable bonds.

Parameter Fitting: The data from the QM calculations are then used to derive or fit the force field parameters, such as bond lengths, bond angles, dihedral angles, and van der Waals parameters.

Accurate ligand parametrization is fundamental for simulating the ligand's conformational freedom and its binding mechanism to a molecular target. nih.gov In the context of catalytic systems, this would be essential for understanding how this compound might interact with a metallic catalyst or an enzyme's active site. The process ensures that the simulated behavior of the molecule is a realistic representation of its actual physical and chemical properties. This has been demonstrated in studies where improved parametrization of a ligand led to a more accurate description of its binding mechanism. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information detailing the in vitro and preclinical biological activity of the compound This compound for the biological targets and cellular activities specified in the requested outline.

The search for data on the compound's activity in the areas of Kinase Inhibition (AKT1, AKT2, AKT3, Tyrosine Kinases), MDM2-p53 Interaction Inhibition, PRMT5 Inhibition, Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) Inhibition, and its antiproliferative effects on MCF-7 and A549 cancer cell lines did not yield any direct research findings.

While the literature contains extensive research on various inhibitors for these pathways and on the biological activities of other, structurally different cyclobutane derivatives google.comnih.govlifechemicals.comopenmedicinalchemistryjournal.com, these findings are not associated with this compound itself. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure for this specific compound.

Structure Activity Relationship Sar Investigations of 1 2 Chlorophenyl Cyclobutanamine Scaffolds

Impact of Cyclobutane (B1203170) Ring Conformation and Rigidity on Biological Activity

The cyclobutane ring, a four-membered carbocycle, imparts significant conformational rigidity to a molecule. nih.govconsensus.app Unlike more flexible alkyl chains, the puckered structure of the cyclobutane ring limits the number of accessible conformations, which can be advantageous for biological activity. ucl.ac.uk This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

The cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane (B1198618). nih.gov This inherent strain influences its chemical and physical properties. In drug design, the cyclobutane moiety is often employed to introduce three-dimensionality, moving away from flat, aromatic structures which can sometimes be associated with poor metabolic stability or off-target effects. nih.govpharmablock.com The puckered nature of the cyclobutane ring allows for specific spatial arrangements of substituents, which can be crucial for optimal interaction with a target protein.

For 1-(2-chlorophenyl)cyclobutanamine, the cyclobutane ring serves as a rigid anchor for the 2-chlorophenyl and amine groups, dictating their relative orientation. Biological studies on other compounds have shown that larger carbocycle analogs often exhibit lower potencies compared to their cyclobutane counterparts, highlighting the importance of this specific ring size for activity in certain contexts. nih.gov

Influence of Substituents on Phenyl Ring and Amine Group on Potency and Selectivity

The nature and position of substituents on both the phenyl ring and the amine group are critical determinants of a compound's potency and selectivity.

In related series of N-phenylpiperazine-based compounds, the introduction of electron-withdrawing groups on the phenyl ring has been shown to impact antimycobacterial activity. ucl.ac.uk For instance, the presence of chloro and trifluoromethyl groups can modulate activity, suggesting that the electronic nature of the phenyl ring is a key factor in target engagement. mdpi.com

Amine Group Substituents: The primary amine of this compound is a key pharmacophoric feature, likely involved in hydrogen bonding or salt bridge formation with the biological target. Modification of this group, for example, by alkylation to a secondary or tertiary amine, would be expected to have a profound impact on activity. In many classes of neurologically active compounds, the nature of the amine substituent is a critical determinant of potency and selectivity for different receptor subtypes. For example, in a series of N,N-substituted amine derivatives investigated as cholesteryl ester transfer protein (CETP) inhibitors, the substituents on the nitrogen atom played a crucial role in the observed activity. ru.nl

The following table, based on data from analogous N-(substituted phenyl)glycine derivatives with anti-inflammatory activity, illustrates how modifications to a core structure can impact biological outcomes. nih.gov

Compound IDR Group on AmineR' Group on Phenyl% Inhibition of Edema
3 HH40.39
6 H4-Cl51.82
7 H4-OCH343.80

This table is illustrative and based on data from N-(4-substituted phenyl)glycine derivatives, not this compound. nih.gov

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a powerful strategy in drug design to improve a molecule's properties while retaining its desired biological activity. nih.gov This can involve replacing a functional group or a larger structural motif, like a ring system, with another that has similar steric and electronic properties.

Cyclobutane Ring Replacements: The cyclobutane ring itself can be considered a bioisostere for other structural elements, such as a gem-dimethyl group or even an aromatic ring in some contexts, to improve properties like metabolic stability. pharmablock.com Conversely, one could explore replacing the cyclobutane ring in this compound with other small aliphatic rings like cyclopropane or cyclopentane (B165970). These changes would alter the rigidity and the angles between the phenyl and amine substituents, likely impacting target binding.

Phenyl Ring Replacements: The 2-chlorophenyl group could be replaced with other aromatic or heteroaromatic rings to explore different interactions with the target. For instance, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the electronic properties and introduce potential new hydrogen bonding interactions. nih.gov The replacement of a phenyl ring with a more electron-deficient ring system is a common strategy to improve metabolic stability. lifechemicals.com

Scaffold Hopping: A more drastic modification is scaffold hopping, where the entire core structure is replaced with a new one while maintaining the key pharmacophoric elements. nih.govrsc.org For this compound, this could involve replacing the cyclobutanamine core with a different rigid scaffold that presents the 2-chlorophenyl and amine groups in a similar spatial arrangement.

The table below shows examples of how bioisosteric replacement of a phenyl ring with saturated rings can improve solubility in a series of TRPV1 antagonists.

Compound IDRing SystemAqueous Solubility (µg/mL)
63 Phenyl< 1
64 Cyclohexene> 100
65 Cyclohexane> 100
66 Piperidine> 100

This table is based on data for analogous TRPV1 antagonists and illustrates the principle of bioisosteric replacement. pharmablock.com

Correlation between Structural Features and Target Binding Affinity

The ultimate goal of SAR studies is to understand how specific structural features of a molecule contribute to its binding affinity for its biological target. While the specific target for this compound is not defined here, we can consider general principles based on related compounds acting on central nervous system (CNS) targets, such as the NMDA receptor.

For many CNS-active compounds, a combination of hydrophobic and polar interactions is essential for high-affinity binding. sfn.org The 2-chlorophenyl group of this compound would likely engage in hydrophobic or van der Waals interactions with a corresponding pocket in the receptor. The chloro-substituent could also participate in specific halogen bonding interactions.

The amine group is typically a key interaction point, forming a salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate) in the binding site. The affinity of this interaction would be highly dependent on the pKa of the amine, which is influenced by the surrounding chemical environment.

Molecular modeling and computational studies are often used to rationalize SAR data and predict the binding modes of new analogs. For a series of fluorinated arylcycloheptylamines, which are also NMDA receptor antagonists, docking studies could help to explain the observed differences in binding affinity based on the position of the fluorine substituent on the aromatic ring. researchgate.net

The following table presents binding affinity data for a series of arylcycloheptylamine analogs at the PCP site of the NMDA receptor, illustrating the impact of small structural changes on target affinity.

CompoundR1R2Ki (nM)
3 H4-F130
6 H3-F110
7 Piperidine3-F200
8 Pyrrolidine3-F430

This table is based on data for analogous arylcycloheptylamines and demonstrates the correlation between structural features and binding affinity. researchgate.net

In Vitro Metabolism Studies of 1 2 Chlorophenyl Cyclobutanamine and Analogues

Hepatic Microsomal Stability Studies (e.g., Mouse, Rat, Human Liver Microsomes)

Hepatic microsomal stability assays are a cornerstone of in vitro drug metabolism research. evotec.comwuxiapptec.com These studies utilize microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells (hepatocytes). evotec.comnih.gov This subcellular fraction is rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. droracle.ainih.gov The primary goal of these assays is to determine the intrinsic clearance (CLint) of a compound, which reflects the rate at which it is metabolized by these enzymes. nih.gov This, in turn, helps predict its in vivo half-life and oral bioavailability. nih.gov

The experimental procedure typically involves incubating the test compound, such as 1-(2-Chlorophenyl)cyclobutanamine, with liver microsomes from different species (e.g., human, rat, mouse) at a physiological temperature of 37°C. nih.gov The metabolic reactions are initiated by the addition of a cofactor, most commonly nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). evotec.com Samples are collected at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The data generated from these experiments allows for the calculation of key parameters, including the compound's half-life (t½) and its intrinsic clearance. A high rate of disappearance suggests that the compound is rapidly metabolized, indicating low stability, while a slow decline points to higher metabolic stability. In the absence of specific published data for this compound, the following table illustrates a hypothetical outcome of such a study, comparing its stability across different species' liver microsomes.

Table 1: Hypothetical Hepatic Microsomal Stability of this compound

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5

This table is for illustrative purposes only and is based on typical outcomes of microsomal stability assays. The data is not derived from actual experimental results for this compound.

Differences in metabolic stability across species are common and are often due to variations in the expression and activity of CYP enzymes. nih.gov Such data is crucial for selecting the appropriate animal models for further preclinical studies.

Identification of Metabolic Soft Spots

Metabolic "soft spots" are chemically labile sites on a molecule that are most susceptible to enzymatic modification. Identifying these sites is a key objective of in vitro metabolism studies as it can guide medicinal chemists in designing more stable and effective analogues. The process involves analyzing the metabolites formed during the incubation of the parent compound with liver microsomes or other metabolic systems.

For a compound like this compound, potential metabolic transformations could include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or the cyclobutyl moiety.

N-dealkylation: If the amine is substituted, the removal of an alkyl group.

Oxidation: Of the cyclobutyl ring.

Glucuronidation: A Phase II metabolic reaction where glucuronic acid is attached to the molecule, often at a hydroxyl group, to increase its water solubility and facilitate excretion. While microsomes primarily facilitate Phase I reactions, they can be supplemented to study Phase II pathways. evotec.com

The identification of these metabolites is typically achieved using mass spectrometry, which can determine the mass-to-charge ratio of the metabolites and provide structural information through fragmentation patterns. For instance, the metabolism of other chlorophenyl-containing compounds has been shown to involve hydroxylation and subsequent glucuronidation. nih.gov The primary enzymes responsible for the oxidative metabolism of many drugs are from the CYP3A and CYP2C families. nih.govnih.gov

Table 2: Potential Metabolic Pathways for this compound

Metabolic ReactionPotential SiteResulting Metabolite
Aromatic HydroxylationChlorophenyl ringHydroxylated derivative
Alicyclic HydroxylationCyclobutane (B1203170) ringHydroxylated derivative
N-deaminationAmine groupKetone derivative

This table represents potential metabolic pathways and has not been confirmed by experimental data for this compound.

Mitochondrial Metabolism Investigations

While the endoplasmic reticulum (housed in microsomes) is the primary site of drug metabolism, mitochondria also possess certain drug-metabolizing enzymes. nih.govnih.gov Although less common, investigating the mitochondrial metabolism of a compound can be important, especially if it is suspected to have effects on mitochondrial function.

Studies on the mitochondrial metabolism of compounds often focus on specific enzyme classes, such as monoamine oxidases (MAOs) or certain cytochrome P450 enzymes that are also present in mitochondria. The experimental setup is similar to microsomal stability assays but uses isolated mitochondria instead. For a primary amine like this compound, investigation into its potential as a substrate for MAOs could be a relevant area of study.

Currently, there is a lack of publicly available research specifically investigating the mitochondrial metabolism of this compound. Such studies would be necessary to fully understand its complete metabolic profile and any potential interactions with mitochondrial enzymatic pathways.

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(2-Chlorophenyl)cyclobutanamine, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, reacting 2-chlorobenzyl chloride with cyclobutanamine precursors under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene is a documented approach . Yield optimization requires careful control of temperature (20–80°C), stoichiometric ratios (1:1.2 amine:electrophile), and inert atmospheres to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .

Advanced: How can byproduct formation during synthesis be minimized, and what analytical tools validate purity?

Answer:
Byproducts such as dimerized intermediates or dechlorinated derivatives arise from excessive heating or residual moisture. Strategies include:

  • Low-temperature reaction control (0–25°C) to suppress side reactions.
  • Anhydrous solvent systems (e.g., dried toluene with molecular sieves).
  • Catalytic additives (e.g., KI for improved halide displacement efficiency) .
    Validation tools:
  • LC-MS to detect low-concentration impurities (e.g., m/z 181.66 for parent ion).
  • ¹H/¹³C NMR to confirm cyclobutane ring integrity (δ 2.5–3.5 ppm for cyclobutane protons) and absence of aromatic byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (C₁₀H₁₂ClN, [M+H]⁺ = 182.0736) and isotopic Cl pattern .
  • FT-IR Spectroscopy: Identifies primary amine N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • Polarimetry: Assesses optical activity if chiral centers are present (though the compound is typically racemic) .

Advanced: How do computational models predict physicochemical properties, and how do they align with empirical data?

Answer:

  • XlogP: Calculated hydrophobicity (XlogP = 2.2 ) suggests moderate lipid solubility, which can be validated experimentally via shake-flask partitioning (octanol/water). Discrepancies >0.5 units may indicate unaccounted hydrogen bonding (e.g., amine group interactions).
  • Topological Polar Surface Area (TPSA): Predicted TPSA = 26 Ų correlates with moderate membrane permeability, critical for in vitro bioactivity assays. Empirical permeability can be tested using Caco-2 cell monolayers .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and chemical safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods to avoid inhalation of vapors (flash point >200°C ).
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ variability) may arise from:

  • Assay conditions: Variations in cell lines, serum concentrations, or incubation times .
  • Stereochemical purity: Enantiomeric mixtures vs. isolated isomers (chiral HPLC required for separation) .
  • Solvent artifacts: DMSO >0.1% can alter protein binding; use vehicle controls rigorously .

Basic: How does the 2-chlorophenyl group influence the compound’s chemical stability?

Answer:
The electron-withdrawing Cl group stabilizes the aromatic ring against electrophilic attack but may enhance sensitivity to nucleophilic displacement under strong basic conditions. Stability studies (e.g., accelerated degradation at 40°C/75% RH) show no significant decomposition over 28 days when stored in amber vials at –20°C .

Advanced: What methodologies assess the environmental impact of this compound?

Answer:

  • OECD 301D Closed Bottle Test: Measures biodegradability in aqueous systems (28-day incubation; expect low degradation due to aromatic Cl) .
  • Daphnia magna acute toxicity: EC₅₀ values <1 mg/L classify the compound as "very toxic to aquatic life" .
  • Photodegradation: UV-Vis irradiation (λ = 254 nm) in simulated sunlight to identify persistent metabolites via GC-MS .

Basic: What structural analogs of this compound are studied for SAR?

Answer:

  • Fluorinated analogs (e.g., 4-fluoro substitution) enhance metabolic stability .
  • Cyclopropane derivatives (e.g., 1-(methoxymethyl)cyclopropanamine) probe ring strain effects on bioactivity .
  • N-Methylated variants reduce amine reactivity while retaining target affinity .

Advanced: How can researchers design assays to evaluate target-specific binding mechanisms?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., GPCRs) to measure real-time binding kinetics (kₐₙ/kₒff) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bonding interactions .
  • Molecular Docking: Use crystal structures (PDB) to predict binding poses; validate with mutagenesis studies (e.g., Ala-scanning of active sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.